Cas no 887576-33-2 (4-(N-MORPHOLINO)-N-METHY-N-METHOXYBENZAMIDE)

4-(N-Morpholino)-N-methyl-N-methoxybenzamide is a specialized organic compound featuring a morpholine-substituted benzamide core with N-methyl and N-methoxy functional groups. This structure imparts unique reactivity and solubility properties, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. Its morpholine moiety enhances stability and modulates electronic characteristics, while the N-methyl and N-methoxy groups influence steric and electronic effects in further derivatization. The compound is particularly useful in the development of bioactive molecules, offering controlled reactivity for selective bond formation. High purity and consistent performance under synthetic conditions make it a reliable choice for research and industrial applications requiring precise molecular modifications.
4-(N-MORPHOLINO)-N-METHY-N-METHOXYBENZAMIDE structure
887576-33-2 structure
Product Name:4-(N-MORPHOLINO)-N-METHY-N-METHOXYBENZAMIDE
CAS No:887576-33-2
MF:C13H18N2O3
MW:250.293623447418
CID:993373
PubChem ID:24729314
Update Time:2025-06-11

4-(N-MORPHOLINO)-N-METHY-N-METHOXYBENZAMIDE Chemical and Physical Properties

Names and Identifiers

    • 4-(N-MORPHOLINO)-N-METHY-N-METHOXYBENZAMIDE
    • N-methoxy-N-methyl-4-morpholin-4-ylbenzamide
    • 4-(N-Morephorinyl)-N,N-methoxy-methylbezamide
    • 4-(N-MORPHOLINYL)-N,N-METHOXY-METHYLBENZAMIDE
    • N-METHOXY-N-METHYL-4-MORPHOLINOBENZAMIDE
    • DTXSID30646692
    • 887576-33-2
    • AB25018
    • N-Methoxy-N-methyl-4-(morpholin-4-yl)benzamide
    • AKOS015961320
    • SCHEMBL25062364
    • Inchi: 1S/C13H18N2O3/c1-14(17-2)13(16)11-3-5-12(6-4-11)15-7-9-18-10-8-15/h3-6H,7-10H2,1-2H3
    • InChI Key: WSYLISIXNVEDRW-UHFFFAOYSA-N
    • SMILES: O1CCN(C2C=CC(C(N(C)OC)=O)=CC=2)CC1

Computed Properties

  • Exact Mass: 250.13200
  • Monoisotopic Mass: 250.13174244g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 271
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1.2
  • Topological Polar Surface Area: 42Ų

Experimental Properties

  • Density: 1.167
  • Boiling Point: 454.6°C at 760 mmHg
  • Flash Point: 228.7°C
  • Refractive Index: 1.548
  • PSA: 42.01000
  • LogP: 1.22160

4-(N-MORPHOLINO)-N-METHY-N-METHOXYBENZAMIDE Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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Additional information on 4-(N-MORPHOLINO)-N-METHY-N-METHOXYBENZAMIDE

Introduction to 4-(N-MORPHOLINO)-N-METHY-N-METHOXYBENZAMIDE (CAS No. 887576-33-2)

4-(N-MORPHOLINO)-N-METHY-N-METHOXYBENZAMIDE, identified by the Chemical Abstracts Service number 887576-33-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound belongs to the benzamide class, characterized by its amide functional group attached to a benzene ring, and incorporates a morpholine moiety in its structure. The presence of the N-methyl-N-methoxy substituents further enhances its molecular complexity, making it a promising candidate for various biochemical interactions.

The morpholine group is known for its ability to enhance solubility and bioavailability, which is a critical factor in drug design. This feature, combined with the amide linkage, allows 4-(N-MORPHOLINO)-N-METHY-N-METHOXYBENZAMIDE to interact with biological targets in a manner that could be beneficial for therapeutic applications. Recent studies have highlighted the potential of this compound in modulating enzyme activity and receptor binding, making it a subject of intense research interest.

In the realm of drug development, 4-(N-MORPHOLINO)-N-METHY-N-METHOXYBENZAMIDE has been explored for its potential role in addressing various pathological conditions. The benzamide core structure is frequently found in pharmacologically active molecules due to its ability to engage with biological systems effectively. The introduction of the N-methyl-N-methoxy group adds another layer of functionality, enabling selective interactions with specific targets. This dual functionality makes the compound a versatile tool for medicinal chemists.

Recent advancements in computational chemistry and molecular modeling have allowed researchers to predict the binding affinity and mechanism of action of 4-(N-MORPHOLINO)-N-METHY-N-METHOXYBENZAMIDE with greater precision. These studies suggest that the compound may exhibit inhibitory effects on certain enzymes implicated in inflammatory responses and metabolic disorders. The morpholine ring's ability to form hydrogen bonds and its favorable hydrophobic properties contribute to its stability and efficacy in biological environments.

The synthesis of 4-(N-MORPHOLINO)-N-METHY-N-METHOXYBENZAMIDE involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The incorporation of the morpholine group necessitates specific synthetic strategies, such as nucleophilic substitution reactions, which are well-documented in organic chemistry literature. Researchers have reported efficient synthetic routes that minimize side reactions and maximize the desired product.

One of the key advantages of 4-(N-MORPHOLINO)-N-METHY-N-METHOXYBENZAMIDE is its potential for structural modification. By varying the substituents on the benzene ring or altering the N-methyl-N-methoxy group, chemists can generate a library of derivatives with tailored pharmacological properties. This flexibility is crucial for developing lead compounds that exhibit enhanced potency, selectivity, and pharmacokinetic profiles.

Current research initiatives are focusing on evaluating the therapeutic potential of 4-(N-MORPHOLINO)-N-METHY-N-METHOXYBENZAMIDE in preclinical models. Initial studies have shown promising results in terms of anti-inflammatory and anti-proliferative activities. These findings are supported by molecular docking studies that predict favorable interactions between the compound and target proteins. Further investigations are underway to elucidate the precise mechanisms through which this compound exerts its effects.

The pharmaceutical industry has taken note of these developments and is actively exploring opportunities to incorporate 4-(N-MORPHOLINO)-N-METHY-N-METHOXYBENZAMIDE into novel drug candidates. Its unique structural features make it an attractive scaffold for further optimization. Collaborative efforts between academic researchers and industry scientists are expected to accelerate the translation of these findings into clinical applications.

In conclusion, 4-(N-MORPHOLINO)-N-METHY-N-METHOXYBENZAMIDE (CAS No. 887576-33-2) represents a significant advancement in pharmaceutical chemistry. Its well-designed molecular architecture offers multiple points of interaction with biological targets, making it a valuable asset in drug discovery efforts. As research progresses, this compound is poised to play a crucial role in developing new therapies for various diseases.

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